molecular formula C8H7BrClFO2S B13149868 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13149868
M. Wt: 301.56 g/mol
InChI Key: QUSFWGKJPQXHGR-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:

    Bromination: The starting material, 2-fluorophenyl ethane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride are used.

Major Products

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the modification of biomolecules for studying biological processes and interactions.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, including inhibitors of enzymes and receptors.

    Industry: In the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
  • 1-(5-Bromo-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one

Uniqueness

2-(5-Bromo-2-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H7BrClFO2S

Molecular Weight

301.56 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7BrClFO2S/c9-7-1-2-8(11)6(5-7)3-4-14(10,12)13/h1-2,5H,3-4H2

InChI Key

QUSFWGKJPQXHGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCS(=O)(=O)Cl)F

Origin of Product

United States

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